

The Synthetic Versatility of 2-Amino-4-bromo-5-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Amino-4-bromo-5-methylphenol**

Cat. No.: **B1357767**

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Abstract

2-Amino-4-bromo-5-methylphenol is a halogenated and substituted aminophenol that holds significant potential as a versatile building block in organic synthesis. Its unique substitution pattern, featuring amino, hydroxyl, bromo, and methyl groups on an aromatic ring, provides multiple reactive sites for the construction of complex molecular architectures. This technical guide explores the potential applications of **2-Amino-4-bromo-5-methylphenol**, focusing on its utility in the synthesis of heterocyclic compounds, particularly benzoxazoles, and Schiff base derivatives with potential biological activities. Detailed experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its use in research and development.

Chemical Profile

2-Amino-4-bromo-5-methylphenol is a solid research chemical with the following key identifiers:

Property	Value
CAS Number	1268153-80-5
Molecular Formula	C ₇ H ₈ BrNO
Molecular Weight	202.05 g/mol
Appearance	Solid
Storage	Light-sensitive, store under inert atmosphere at room temperature.

Applications in Organic Synthesis

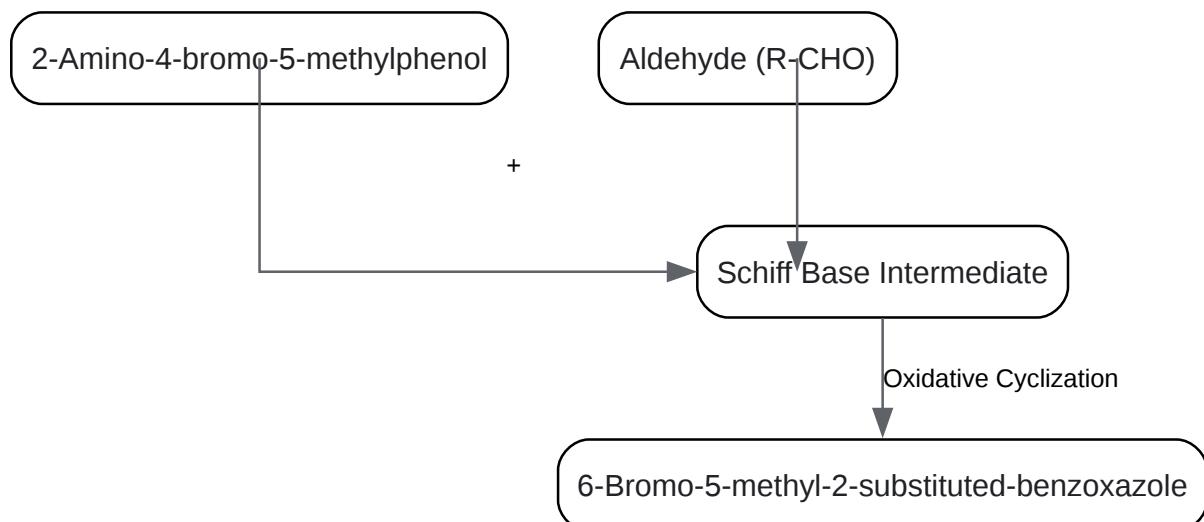
The strategic placement of functional groups on the **2-Amino-4-bromo-5-methylphenol** scaffold makes it a valuable precursor for a variety of organic transformations. The amino and hydroxyl groups are suitably positioned for cyclization reactions to form five- or six-membered heterocyclic rings. The bromine atom offers a site for cross-coupling reactions, while the methyl group can influence the electronic and steric properties of the molecule.

Synthesis of Substituted Benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in many biologically active molecules and functional materials.^{[1][2]} The condensation of 2-aminophenols with various carbonyl compounds is a common and effective method for constructing the benzoxazole core.^{[3][4][5]} While direct experimental data for **2-Amino-4-bromo-5-methylphenol** in these reactions is not extensively documented, its structural analogy to other 2-aminophenols allows for the reliable extrapolation of synthetic methodologies.

2.1.1. General Reaction Scheme: Condensation with Aldehydes

A widely employed method for benzoxazole synthesis involves the condensation of a 2-aminophenol with an aldehyde, followed by oxidative cyclization.



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Caption: Synthesis of Benzoxazoles.

2.1.2. Experimental Protocol: Synthesis of 2-Aryl-6-bromo-5-methylbenzoxazoles (Adapted Methodology)

This protocol is adapted from general procedures for the synthesis of 2-substituted benzoxazoles.^[2]

- Reaction Setup: To a solution of **2-Amino-4-bromo-5-methylphenol** (1.0 mmol) in a suitable solvent such as ethanol or dimethylformamide (10 mL), add the desired aromatic aldehyde (1.1 mmol).
- Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux, depending on the reactivity of the aldehyde. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Oxidative Cyclization: Upon formation of the intermediate Schiff base, an oxidizing agent such as manganese(IV) oxide, lead tetraacetate, or simply exposure to air at elevated temperatures can be employed to facilitate the cyclization to the benzoxazole ring.
- Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel

using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-6-bromo-5-methylbenzoxazoles.

2.1.3. Expected Quantitative Data

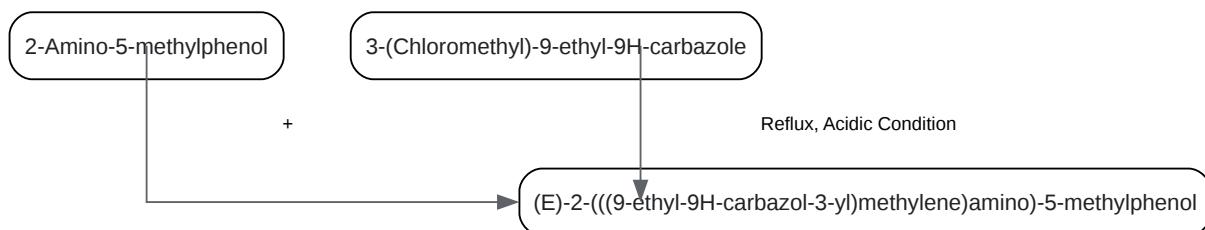
Based on similar reactions with other substituted 2-aminophenols, the yields for the synthesis of 2-aryl-6-bromo-5-methylbenzoxazoles are expected to be in the range of moderate to excellent.

Reactant 1 (2-Aminophenol)	Reactant 2 (Aldehyde)	Product	Yield (%)	Reference
2-Amino-4-bromophenol	4-Benzyloxybenzaldehyde	2-[4-(Benzyl)oxy]-5-bromobenzoxazole	-	[4]
2-Aminophenol	Various aldehydes	2-Substituted benzoxazoles	High	[4]

Synthesis of Schiff Base Derivatives and Their Biological Evaluation

Schiff bases derived from aminophenols are known to exhibit a range of biological activities, including antibacterial properties.[6][7] A study has reported the synthesis of a Schiff base derivative of 2-amino-5-methylphenol and its evaluation as an antibacterial agent.[6]

2.2.1. Synthesis of (E)-2-(((9-ethyl-9H-carbazol-3-yl)methylene)amino)-5-methylphenol



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Caption: Schiff Base Synthesis.

2.2.2. Experimental Protocol

The following protocol is based on the reported synthesis.[\[6\]](#)

- Reaction Setup: A mixture of 2-amino-5-methylphenol and 3-(chloromethyl)-9-ethyl-9H-carbazole is prepared in a suitable solvent.
- Reaction Conditions: The reaction mixture is refluxed for 5 hours under acidic conditions.[\[6\]](#)
The completion of the reaction is monitored using appropriate chemical methods.
- Work-up and Purification: The reaction mixture is filtered and washed. The combined filtrate is distilled, and the residue is extracted and dried over sodium sulfate. The final product is identified by GCMS.[\[6\]](#)

2.2.3. Quantitative Data and Biological Activity

The synthesized Schiff base derivative was characterized by mass spectrometry.[\[6\]](#)

Compound	Molecular Formula	Exact Mass	Molecular Weight
(E)-2-(((9-ethyl-9H-carbazol-3-yl)methylene)amino)-5-methylphenol	C ₂₂ H ₂₀ N ₂ O	328.16	328.41

The antibacterial activity of the derivative was evaluated against *E. coli* and *Staphylococcus aureus* using the agar well diffusion method.[\[6\]](#)

Bacterium	Concentration	Inhibition Zone (mm)
E. coli	150 μ g/well	37.10 \pm 0.10
E. coli	200 μ g/well	38.21 \pm 0.10
Staphylococcus aureus	150 μ g/well	40.09 \pm 0.85
Staphylococcus aureus	200 μ g/well	41.18 \pm 0.59

2.2.4. Experimental Workflow for Antibacterial Assay



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Caption: Antibacterial Assay Workflow.

Future Outlook

The synthetic potential of **2-Amino-4-bromo-5-methylphenol** is far from fully exploited. Its unique combination of reactive sites opens avenues for its use in a variety of synthetic transformations beyond those described here. Future research could explore its application in:

- Palladium-catalyzed cross-coupling reactions: The bromo substituent can serve as a handle for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of diverse functionalities.

- Synthesis of other heterocyclic systems: The vicinal amino and hydroxyl groups can be utilized to construct other important heterocyclic scaffolds such as phenoxazines.
- Medicinal chemistry campaigns: The demonstrated antibacterial activity of a simple derivative warrants further investigation into the synthesis and biological evaluation of a library of compounds derived from **2-Amino-4-bromo-5-methylphenol** for various therapeutic targets.

Conclusion

2-Amino-4-bromo-5-methylphenol is a promising and versatile building block for organic synthesis. Its utility in the construction of biologically relevant benzoxazole and Schiff base scaffolds has been highlighted in this guide. The provided synthetic strategies and experimental protocols offer a foundation for researchers to explore and expand the applications of this valuable compound in the development of novel molecules for pharmaceutical and materials science applications.

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